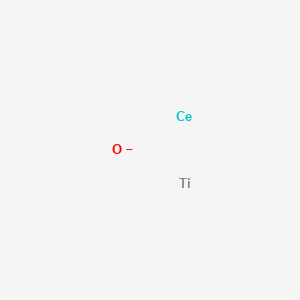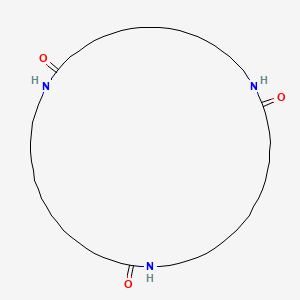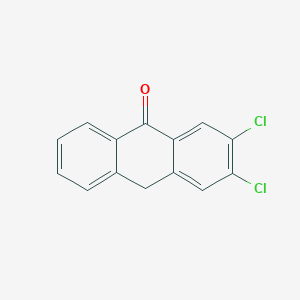
Cerium titanium tetraoxide
Descripción general
Descripción
Cerium titanium tetraoxide (CTO) is a novel nanomaterial that has gained significant attention in recent years due to its unique physicochemical properties. CTO is a composite material composed of cerium oxide (CeO2) and titanium dioxide (TiO2) in a 1:1 ratio. The combination of these two materials results in a synergistic effect, where the properties of each material are enhanced. CTO has been extensively studied for its potential applications in various fields, including catalysis, energy storage, and biomedical applications.
Mecanismo De Acción
The mechanism of action of Cerium titanium tetraoxide is complex and depends on the specific application. In catalysis, this compound acts as a photocatalyst, where it absorbs light energy and generates electron-hole pairs. These electron-hole pairs can then react with water and oxygen to form reactive oxygen species, which can oxidize organic pollutants. In energy storage, this compound acts as an anode material, where it undergoes a reversible lithium-ion insertion and extraction process. In biomedical applications, this compound can be functionalized with various biomolecules to target specific cells or tissues.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown that this compound is biocompatible and non-toxic, making it a promising candidate for biomedical applications. Additionally, this compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cerium titanium tetraoxide in lab experiments include its unique physicochemical properties, which can enhance the performance of various applications. Additionally, this compound is relatively easy to synthesize and can be functionalized with various biomolecules for targeted applications. The limitations of using this compound in lab experiments include the potential for aggregation and the need for specialized equipment for characterization.
Direcciones Futuras
There are many potential future directions for Cerium titanium tetraoxide research. In catalysis, this compound can be further optimized for the degradation of specific organic pollutants. In energy storage, this compound can be studied for its potential use in other types of batteries, such as sodium-ion batteries. In biomedical applications, this compound can be studied for its potential use in targeted drug delivery and imaging. Additionally, the toxicity and biocompatibility of this compound can be further studied to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of Cerium titanium tetraoxide can be achieved through various methods, including sol-gel, hydrothermal, and co-precipitation methods. The sol-gel method involves the hydrolysis of metal alkoxides in a solvent, followed by a condensation reaction to form a gel. The gel is then dried and calcined to obtain the final product. The hydrothermal method involves the use of high-pressure and high-temperature conditions to facilitate the formation of this compound. The co-precipitation method involves the simultaneous precipitation of cerium and titanium ions from a solution, followed by calcination to form this compound.
Aplicaciones Científicas De Investigación
Cerium titanium tetraoxide has been extensively studied for its potential applications in various fields, including catalysis, energy storage, and biomedical applications. In catalysis, this compound has been shown to exhibit excellent photocatalytic activity, which can be utilized for the degradation of organic pollutants in wastewater treatment. In energy storage, this compound has been studied as an anode material for lithium-ion batteries, where it has shown excellent electrochemical performance. In biomedical applications, this compound has been studied for its potential use as an imaging agent and drug delivery system.
Propiedades
IUPAC Name |
cerium;oxygen(2-);titanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.O.Ti/q;-2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAUZPCQPNZOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Ti].[Ce] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeOTi-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.982 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52014-82-1 | |
| Record name | Cerium titanium oxide (CeTiO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052014821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium titanium oxide (CeTiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium titanium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3269964.png)
![3-Azetidinol, 1-[3-(2-benzo[b]thien-5-ylethoxy)propyl]-, (2E)-2-butenedioate (1:1) (salt)](/img/structure/B3269970.png)

![2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3269991.png)






